![molecular formula C13H16BrN3O2 B13439676 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound featuring a benzoyl group substituted with an amino and bromo group, linked to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone typically involves multi-step organic reactions. One common method includes the bromination of a benzene derivative followed by acylation and subsequent piperazine substitution. The reaction conditions often require the use of catalysts such as FeBr3 for bromination and AlCl3 for Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and amino groups on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Acylation: CH3COCl/AlCl3
Nucleophilic Substitution: Various nucleophiles under basic conditions
Major Products: The major products formed from these reactions include substituted benzoyl derivatives and piperazine derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
2-Amino-5-bromobenzoic acid: Shares the amino and bromo substitution on the benzene ring.
4-Bromobenzo [1,2-d4,5-d’]bis([1,2,3]thiadiazole): Contains bromine substitution and is used in similar nucleophilic substitution reactions.
Uniqueness: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is unique due to its combination of a benzoyl group with a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs.
Propriétés
Formule moléculaire |
C13H16BrN3O2 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
1-[4-(2-amino-5-bromobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3 |
Clé InChI |
GSHGDOSGPGCZGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



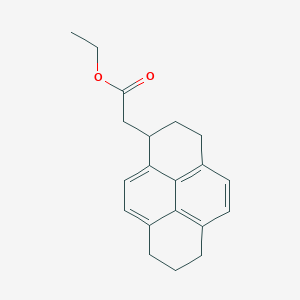
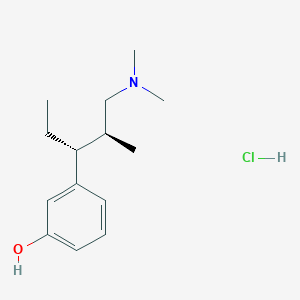

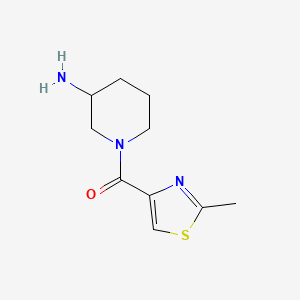
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
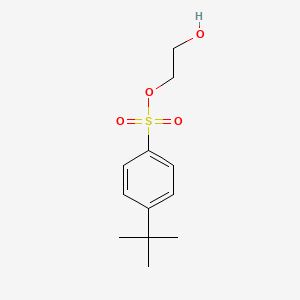

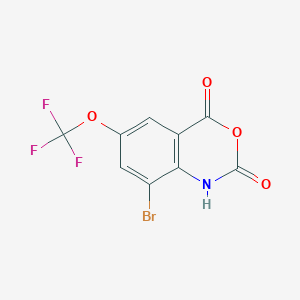
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
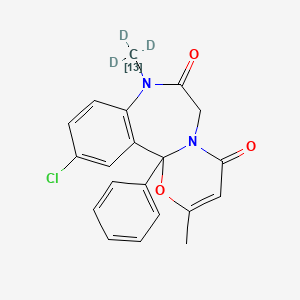
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
